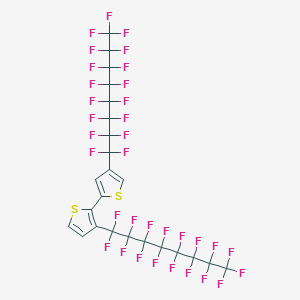
3,4'-Bis(heptadecafluorooctyl)-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene is a fluorinated organic compound that belongs to the class of bithiophenes. This compound is characterized by the presence of two thiophene rings connected by a single bond, with each thiophene ring substituted by a heptadecafluorooctyl group. The fluorinated side chains impart unique properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of Heptadecafluorooctyl Groups: The heptadecafluorooctyl groups can be introduced through a nucleophilic substitution reaction. This involves the reaction of the bithiophene core with a suitable fluorinated alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of 3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorinated side chains can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of advanced materials with unique electronic properties.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its fluorinated side chains.
Industry: Used in the development of high-performance coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of 3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene is largely dependent on its interaction with molecular targets. The fluorinated side chains can interact with hydrophobic regions of proteins or cell membranes, potentially altering their function. The thiophene rings can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF): A nitro compound with high energy density and unique explosive properties.
1,2-Di(4-R-furazan-3-yl)glyoximes: Compounds with similar structural features and used for the protection of carbonyl groups.
Uniqueness
3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene is unique due to its combination of fluorinated side chains and bithiophene core. This combination imparts unique electronic, hydrophobic, and oleophobic properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
677033-16-8 |
|---|---|
Molecular Formula |
C24H4F34S2 |
Molecular Weight |
1002.4 g/mol |
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-2-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H4F34S2/c25-9(26,11(29,30)13(33,34)15(37,38)17(41,42)19(45,46)21(49,50)23(53,54)55)5-3-7(60-4-5)8-6(1-2-59-8)10(27,28)12(31,32)14(35,36)16(39,40)18(43,44)20(47,48)22(51,52)24(56,57)58/h1-4H |
InChI Key |
GBJKPRWYHVJDSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=CC(=CS2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


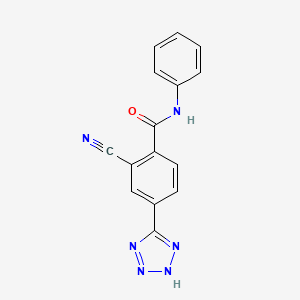
![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)

![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)
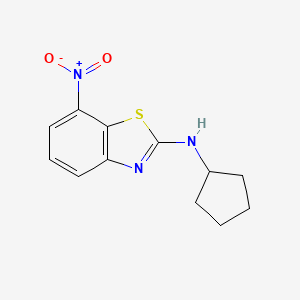
![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)
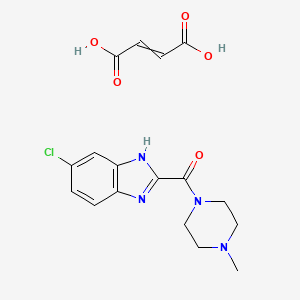

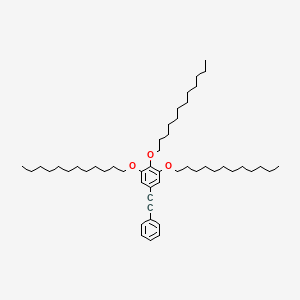

![Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B12519915.png)
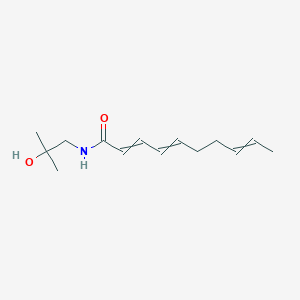
![3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12519933.png)
